molecular formula C13H15F2N3O B11749965 1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine

1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11749965
M. Wt: 267.27 g/mol
InChI Key: DFGAAKISVMHLDY-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a compound of significant interest in the field of organic chemistry This compound features a pyrazole ring substituted with a difluoromethyl group, a methoxyphenylmethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophilic Substitution: Methoxyphenylmethyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives.

Scientific Research Applications

1-(Difluoromethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of specific biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to the combination of the difluoromethyl group, methoxyphenylmethyl group, and pyrazole ring

Properties

Molecular Formula

C13H15F2N3O

Molecular Weight

267.27 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C13H15F2N3O/c1-9-12(8-18(17-9)13(14)15)16-7-10-4-3-5-11(6-10)19-2/h3-6,8,13,16H,7H2,1-2H3

InChI Key

DFGAAKISVMHLDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC(=CC=C2)OC)C(F)F

Origin of Product

United States

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